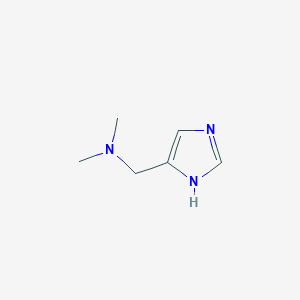![molecular formula C42H48NO2PS B6297238 [S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95% CAS No. 2162939-91-3](/img/structure/B6297238.png)
[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. The presence of the term “S®” and “1R” suggests that it has chiral centers, which means it can exist in different enantiomeric forms . The “adamantan-1-yl” part refers to a substituent derived from adamantane, a type of hydrocarbon with a unique, rigid three-dimensional structure. The “diphenylphosphanyl” and “xanthen-4-yl” parts suggest the presence of a phosphorus atom bonded to two phenyl groups and a xanthene moiety, respectively.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The adamantane moiety would provide a three-dimensional, cage-like structure, while the diphenylphosphanyl and xanthen-4-yl groups would add additional complexity .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can include things like melting point, boiling point, solubility, color, density, and reactivity . Without specific data, these properties can’t be accurately predicted for this compound.Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
Adamantane derivatives have been synthesized with the aim of developing novel fluorescent ligands for neurological assay development. These compounds, including N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and others, have demonstrated multifunctional neuroprotective activity. They inhibit N-methyl-d-aspartate (NMDA) receptors/ion channels, calcium channels, and nitric oxide synthase, and exhibit significant free radical scavenging potential. Their bioavailability and blood-brain barrier permeability suggest potential application in neuroprotection (Joubert et al., 2011).
Synthesis of Novel Molecular Hybrids
Adamantane derivatives have been utilized in the synthesis of novel molecular hybrids, such as tetrahydropyrimidine carboxylates, which have been structurally confirmed by X-ray crystallography. These hybrids show potential for further biological applications due to their unique structural features (Kalita et al., 2016).
Adamantylation of Compounds
The adamantylation process, involving the introduction of adamantane derivatives into other molecules, has been explored for adenine and related compounds. This process highlights the chemical versatility of adamantane derivatives in synthesizing structurally diverse compounds with potential biological activities (Kovalev et al., 2021).
Polymer Chemistry
Adamantane-containing polyamide-imides (PAIs) were synthesized, demonstrating the utility of adamantane derivatives in the development of new materials. These PAIs exhibit high thermal stability and mechanical strength, indicating their potential for advanced material applications (Liaw & Liaw, 2001).
Wirkmechanismus
Target of Action
It’s known that the compound’s guanidine functional groups can chelate with cu^2+ ions , which suggests that it may interact with enzymes or proteins that require copper for their function.
Mode of Action
The mode of action of MFCD32857507 involves its guanidine functional groups chelating with Cu^2+ ions . This interaction could potentially inhibit the activity of copper-dependent enzymes, leading to a decrease in antioxidant capacity and ultimately inducing cell apoptosis .
Result of Action
The result of MFCD32857507’s action is a decrease in antioxidant capacity, which can lead to the induction of cell apoptosis
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVVJQEEHFBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)


![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)


![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)




